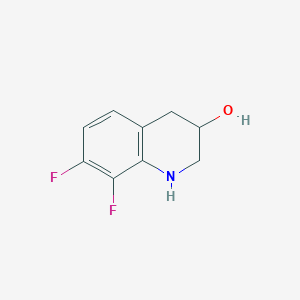

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol

Beschreibung

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a fluorinated tetrahydroquinoline derivative characterized by fluorine atoms at positions 7 and 8 of the aromatic ring and a hydroxyl group at position 3 of the partially saturated heterocyclic core. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly for targeting central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors .

Eigenschaften

Molekularformel |

C9H9F2NO |

|---|---|

Molekulargewicht |

185.17 g/mol |

IUPAC-Name |

7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol |

InChI |

InChI=1S/C9H9F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-2,6,12-13H,3-4H2 |

InChI-Schlüssel |

PLURRWIQQFPRAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CNC2=C1C=CC(=C2F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in enzyme inhibition and receptor binding assays.

Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes

Wirkmechanismus

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Fluorinated Tetrahydroquinoline Derivatives

Several analogs synthesized via regiodivergent catalysis share the tetrahydroquinoline core but differ in substituent patterns (Table 1):

Key Findings :

- Fluorine vs.

- Substituent Positioning : The 7,8-difluoro configuration in the target compound may confer distinct electronic effects compared to 6-substituted analogs, influencing aromatic ring polarization and binding to hydrophobic enzyme pockets.

Chiral Amine Intermediates

The (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, synthesized via transaminase-catalyzed asymmetric amination, shares structural similarities but differs in core and functional groups (Table 2) :

| Compound Name | Core Structure | Functional Groups | Application |

|---|---|---|---|

| 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol | Tetrahydroquinoline | 3-OH, 7,8-F | Underexplored (inferred CNS targets) |

| (S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Tetrahydronaphthalene | 2-NH2, 6,8-F | γ-Secretase inhibitor intermediate |

Key Findings :

- Hydroxyl vs. Amine Groups : The 3-OH group in the target compound may improve solubility compared to the amine, but reduce bioavailability due to higher polarity.

- Fluorine Positioning: 6,8-Difluoro substitution in the naphthalene derivative vs. 7,8-difluoro in the quinoline analog may lead to divergent metabolic stability profiles.

Benzoxazine and Isoquinoline Analogs

Compounds like 7,8-difluoro-2,3-dihydro-3-methyl-4H-benzoxazine () and 6,8-dichloroisoquinolin-3-amine () highlight heterocyclic diversity (Table 3):

| Compound Name | Core Structure | Functional Groups | Notes |

|---|---|---|---|

| 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine | Benzoxazine | 3-methyl, 7,8-F | Potential kinase inhibitor scaffold |

| 6,8-Dichloroisoquinolin-3-amine | Isoquinoline | 3-NH2, 6,8-Cl | Antimicrobial intermediate |

Key Findings :

- Core Flexibility: The tetrahydroquinoline core offers partial saturation for conformational flexibility, whereas benzoxazine and isoquinoline derivatives prioritize planar aromaticity for π-π stacking interactions.

- Fluorine vs. Chlorine : Fluorine’s inductive effects may enhance electron-withdrawing properties compared to chlorine, altering reactivity in nucleophilic substitutions .

Biologische Aktivität

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Pharmacological Properties

Recent studies have highlighted several key biological activities associated with 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol:

- Antioxidant Activity : The compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in neurodegenerative diseases and other conditions linked to oxidative stress.

- Inhibition of Ferroptosis : Research indicates that 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol possesses inhibitory effects against ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This inhibition suggests potential therapeutic applications in diseases such as multiple sclerosis and neurodegenerative disorders where ferroptosis plays a critical role .

- Antitumor Activity : Preliminary studies have suggested that this compound may exhibit antitumor effects by modulating cellular signaling pathways involved in cancer progression. Its ability to inhibit tumor cell proliferation has been documented in vitro.

The biological activity of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol can be attributed to several mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes involved in cellular metabolism and signaling pathways. By modulating these enzymes' activities, it can influence various biological processes.

- Gene Expression Regulation : It has been observed that 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol can alter the expression levels of genes associated with oxidative stress response and apoptosis .

Case Studies

Several case studies have explored the therapeutic potential of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol:

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress, treatment with 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol resulted in reduced cell death and improved cell viability compared to untreated controls. The study concluded that the compound could be beneficial in developing treatments for neurodegenerative diseases.

Study 2: Anticancer Activity

Another study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The findings support further investigation into its use as an adjunct therapy in cancer treatment.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Antioxidant | Scavenging free radicals | Protection against oxidative stress-related diseases |

| Inhibition of Ferroptosis | Modulation of lipid peroxidation | Potential treatment for multiple sclerosis and neurodegeneration |

| Antitumor | Cell proliferation inhibition | Possible adjunct therapy in cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.